molecular formula C18H10O6 B171397 Edgeworin CAS No. 120028-43-5

Edgeworin

Cat. No. B171397
CAS RN: 120028-43-5
M. Wt: 322.3 g/mol
InChI Key: WNLKKLCKMRDNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Edgeworin is a coumarin compound that can be isolated from the root and stem of Edgeworthia . It is a part of the Phenylpropanoids and Coumarins structural classification .


Synthesis Analysis

Upon thermal condensation of diethyl (coumarinyl‐7‐oxy)malonate with O‐methyl‐resorcine, the corresponding bis [coumarinyl]ether, 4‐hydroxy‐O‐methyledgeworin is obtained in good yield .


Molecular Structure Analysis

The molecular formula of Edgeworin is C18H10O6 and it has a molecular weight of 322.27 .


Physical And Chemical Properties Analysis

Edgeworin is a yellow solid with an aromatic odor . It has a melting point of 284-296℃ .

Scientific Research Applications

Coumarins from Edgeworthia chrysantha

Edgeworin, a compound isolated from Edgeworthia chrysantha, has been identified as a coumarin derivative. The study by Baba et al. (1989) focused on isolating and determining the structure of edgeworin and edgeworoside A from the root and stem of Edgeworthia chrysantha (Baba, Tabata, Taniguti, & Kozawa, 1989).

Biscoumarin Derivatives from Edgeworthia gardneri

Li et al. (2004) researched biscoumarin derivatives from Edgeworthia gardneri, highlighting edgeworin's inhibition of DNA polymerase beta lyase activity. This study provides insights into edgeworin's potential applications in genetic and molecular biology research (Li, Gao, Feng, & Hecht, 2004).

Chemical Constituents from Edgeworthia gardneri

Xu, Xia, and Lin (2012) isolated various compounds, including edgeworin, from Edgeworthia gardneri. Their work contributed to understanding the plant's chemical profile and potential research applications in pharmacology and chemistry (Xu, Xia, & Lin, 2012).

Anti-inflammatory and Analgesic Activities

Hu et al. (2008) explored the anti-inflammatory and analgesic activities of Edgeworthia chrysantha, with a focus on edgeworin. This research provides a foundation for potential therapeutic applications and further pharmacological study (Hu et al., 2008).

Safety And Hazards

While specific safety and hazard data for Edgeworin is limited, it is recommended to avoid contact with skin and eyes, and avoid inhaling its powder or vapor .

properties

IUPAC Name

7-hydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O6/c19-12-4-1-11-7-16(18(21)24-14(11)8-12)22-13-5-2-10-3-6-17(20)23-15(10)9-13/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLKKLCKMRDNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C=C(C=C4)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edgeworin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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